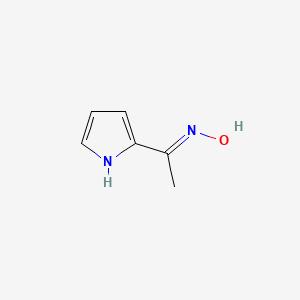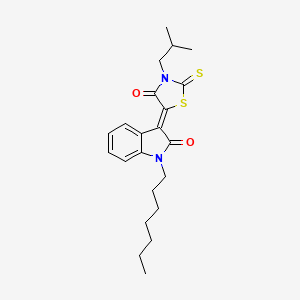
3-(3-((2-CL-Benzyl)oxy)PH)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the nitrobenzylidene group: This is typically done by reacting the pyrazole derivative with 3-nitrobenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Products may include hydroxylated derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Antimicrobial Agents: Pyrazole derivatives have been studied for their antimicrobial properties.
Anti-inflammatory Agents: These compounds have shown potential as anti-inflammatory agents.
Medicine
Drug Development: Pyrazole derivatives are being explored for their potential as therapeutic agents in various diseases.
Industry
Agriculture: These compounds can be used in the development of agrochemicals.
Pharmaceuticals: They are used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide: Lacks the nitrobenzylidene group.
3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-methylbenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrobenzylidene group in 3-(3-((2-Chlorobenzyl)oxy)phenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide may confer unique biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H18ClN5O4 |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-[3-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClN5O4/c25-21-10-2-1-6-18(21)15-34-20-9-4-7-17(12-20)22-13-23(28-27-22)24(31)29-26-14-16-5-3-8-19(11-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
BZJNRXJISJKTHI-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12038202.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12038210.png)

![7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12038221.png)
![4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate](/img/structure/B12038225.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12038227.png)


![4-(2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzamide](/img/structure/B12038237.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12038259.png)

